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Compound Name: 3-Bromo-9-phenylcarbazole

Cat. No.: B073726

For Researchers, Scientists, and Drug Development Professionals
Introduction

3-Bromo-9-phenylcarbazole is a versatile heterocyclic intermediate that serves as a crucial
building block in the synthesis of a wide range of biologically active molecules.[1] Its rigid,
planar carbazole core, combined with the reactive bromine atom at the 3-position and the
phenyl group at the 9-position, provides a unique scaffold for the development of novel
therapeutic agents. The bromine atom is particularly amenable to various cross-coupling
reactions, allowing for the introduction of diverse functional groups and the construction of
complex molecular architectures.[1] This document provides detailed application notes on the
use of 3-Bromo-9-phenylcarbazole in the synthesis of potential pharmaceuticals for oncology,
neuroprotection, and anti-inflammatory applications, along with specific experimental protocols.

Physicochemical Properties of 3-Bromo-9-
phenylcarbazole
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Property Value Reference
CAS Number 1153-85-1 [2]
Molecular Formula CisH12BrN [2]
Molecular Weight 322.21 g/mol [2]

White to off-white crystalline
Appearance

powder
Melting Point 77-81 °C
Purity =>98% (GC)

Application Notes: Therapeutic Potential of 3-
Bromo-9-phenylcarbazole Derivatives

The carbazole scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-
Bromo-9-phenylcarbazole have been investigated for a variety of therapeutic applications.

Oncology

Carbazole derivatives have shown significant promise as anticancer agents.[3] Their planar
structure allows them to intercalate with DNA, and they can be functionalized to inhibit key
signaling pathways involved in cancer cell proliferation and survival.

a) Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling
pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[4][5][6]
Dysregulation of this pathway, particularly the persistent activation of STAT3, is implicated in
numerous cancers.[4] Carbazole-containing compounds have been identified as potential
inhibitors of STAT3-mediated transcription.[4] 3-Bromo-9-phenylcarbazole can serve as a
starting point for the synthesis of novel STAT3 inhibitors.
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JAK-STAT Signaling Pathway Inhibition by Carbazole Derivatives.

b) Development of Pyridocarbazole Analogs

Natural alkaloids like ellipticine, a pyridocarbazole, are known for their anticancer properties,
primarily through DNA intercalation and inhibition of topoisomerase I1.[7] 3-Bromo-9-
phenylcarbazole can be a key intermediate in the synthesis of novel pyridocarbazole
derivatives with potentially enhanced efficacy and reduced side effects.[7][8]

Neuroprotection

Carbazole-based compounds have emerged as promising candidates for the treatment of
neurodegenerative diseases. The neuroprotective agent P7C3 and its analogs, which are
aminopropyl carbazoles, have been shown to protect neurons in models of Parkinson's disease
and traumatic brain injury. While the lead compounds in the P7C3 series are 3,6-dibrominated,
3-Bromo-9-phenylcarbazole provides a valuable scaffold for developing new neuroprotective
agents with potentially different pharmacokinetics and target engagement.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases. Cyclooxygenase-2 (COX-2) is a key
enzyme in the inflammatory cascade, responsible for the production of prostaglandins.
Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development to minimize
the gastrointestinal side effects associated with non-selective NSAIDs. Carbazole derivatives
have been explored as potential selective COX-2 inhibitors.
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COX-2 Signaling Pathway and Inhibition by Carbazole Derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 3-Bromo-9-
phenylcarbazole and its subsequent functionalization via a Suzuki-Miyaura cross-coupling
reaction, a common and powerful tool in pharmaceutical synthesis.

Protocol 1: Synthesis of 3-Bromo-9-phenylcarbazole

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination for the synthesis of
3-Bromo-9-phenylcarbazole from 3-bromo-9H-carbazole and an aryl halide.

Materials:
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3-Bromo-9H-carbazole

lodobenzene or Bromobenzene
Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)
Tributylphosphine

Toluene, anhydrous

Dichloromethane

Magnesium sulfate (anhydrous)

Standard glassware for organic synthesis

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry, round-bottomed flask under an inert atmosphere, add 3-bromo-9H-carbazole (1.0
equiv.), iodobenzene (1.2 equiv.), Pdz(dba)s (0.03 equiv.), and anhydrous toluene to achieve
a 0.1 M concentration of the carbazole.

Add tributylphosphine (0.06 equiv.) to the reaction mixture.

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
Extract the mixture with dichloromethane.
Wash the organic phase with distilled water.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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» Purify the crude product by column chromatography on silica gel to afford 3-Bromo-9-
phenylcarbazole.

Quantitative Data:

Catalyst . ]
Reactants Solvent Conditions Yield Reference
System
3-Bromo-9H- Pdz(dba)s,
_ Room Temp,
carbazole, Tributylphosp ~ Toluene 1oh 87.22% 9]
lodobenzene hine
3-Bromo-9H-
Copper,
carbazole, ]
Dibenzo-18- DMF 120°C, 4h 71% [9]
Bromobenze
crown-6
ne

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-
9-phenylcarbazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-
coupling of 3-Bromo-9-phenylcarbazole with an arylboronic acid to generate 3-aryl-9-
phenylcarbazole derivatives for biological screening.

Materials:

3-Bromo-9-phenylcarbazole

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

Palladium(ll) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a4)

Triphenylphosphine (PPhs) or other suitable phosphine ligand

Potassium carbonate (K2COs) or other suitable base

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
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» Standard glassware for organic synthesis

e Inert atmosphere (Nitrogen or Argon)

Procedure:

 In a round-bottomed flask, dissolve 3-Bromo-9-phenylcarbazole (1.0 equiv.) and the
arylboronic acid (1.2-1.5 equiv.) in the chosen solvent system (e.g., 4:1:1
Toluene/Ethanol/Water).

o Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

e Add the base (e.g., K2COs, 2.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)z with PPhs,
or Pd(PPhs)a, 2-5 mol%).

o Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere for
4-12 hours, monitoring by TLC.

o After completion, cool the reaction to room temperature and dilute with an organic solvent
like ethyl acetate.

e Wash the mixture with water and then with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

» Purify the crude product by column chromatography or recrystallization to obtain the desired
3-aryl-9-phenylcarbazole derivative.
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General workflow for synthesis and screening of carbazole derivatives.

Representative Biological Activity Data
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The following table summarizes the biological activity of some carbazole derivatives, illustrating
the therapeutic potential of this class of compounds.

Compound Type Target/Assay ICsolActivity Reference
Cytotoxicity against
Phenylcarbazole )
T CEM human leukemia  10-100 nM [3]
derivatives
cells
Pyridocarbazole Anticancer activity vs. ) ]
o o ~5 times more active [718]
derivative ellipticine
N-alkylcarbazole STAT3 activation o
T o 50-95% inhibition
derivatives inhibition

Pyrazoline-carbazole Selective COX-2 o
o o Potent inhibitor
derivative inhibition

Conclusion

3-Bromo-9-phenylcarbazole is a highly valuable and versatile intermediate for the synthesis
of novel pharmaceutical candidates. Its amenability to a wide range of chemical
transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the
systematic exploration of structure-activity relationships. The carbazole core is a key
pharmacophore in compounds targeting critical pathways in oncology, neurodegeneration, and
inflammation. The protocols and data presented herein provide a foundation for researchers to
utilize 3-Bromo-9-phenylcarbazole in the discovery and development of next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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